molecular formula C12H12N2O3S B1225289 (5E)-4-amino-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazol-2-one

(5E)-4-amino-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazol-2-one

Cat. No. B1225289
M. Wt: 264.3 g/mol
InChI Key: OVJVVTLPOZCJIU-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-5-[(3-ethoxy-4-oxo-1-cyclohexa-2,5-dienylidene)methyl]-3H-thiazol-2-one is a member of quinomethanes.

Scientific Research Applications

Synthesis Techniques and Chemical Properties

  • Microwave-Assisted Synthesis : A series of thiazolidinone analogs, similar to the compound , have been synthesized using microwave irradiation under solvent-free conditions, demonstrating high yields and efficiency (Adhikari et al., 2012).
  • Reaction and Ring Transformation Studies : Investigations into the reactions of brominated benzolactone/lactam with related thioamides and thiourea under basic conditions have provided insights into potential Eschenmoser coupling reactions and ring transformations, which are significant for the synthesis of such compounds (Kammel et al., 2015).
  • Novel Synthesis Approaches : Research into the synthesis of thiazoles and their derivatives, including thiazol-4-ones, has shown various methods to create these compounds, contributing to the understanding of their chemical properties and synthesis pathways (Wardkhan et al., 2008).

Biological Activities and Applications

  • Antioxidant, Antibacterial, and Antifungal Activity : Certain synthesized thiazolidinone analogs, which share structural similarities with the compound , have been evaluated for in vitro antioxidant, antibacterial, and antifungal activities, suggesting potential applications in these areas (Adhikari et al., 2012).
  • Antimicrobial Activities : The synthesized thiazole derivatives have been evaluated for their antimicrobial activities, showing efficacy against various bacterial and fungal strains (Sonar et al., 2020).
  • Anticancer Properties : Studies have highlighted the potential anticancer properties of 5-arylidene-2-(4-hydroxyphenyl)aminothiazol-4(5H)-ones, which share structural features with the compound , particularly against leukemia cell lines (Subtelna et al., 2020).

properties

Product Name

(5E)-4-amino-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazol-2-one

Molecular Formula

C12H12N2O3S

Molecular Weight

264.3 g/mol

IUPAC Name

(5E)-4-amino-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazol-2-one

InChI

InChI=1S/C12H12N2O3S/c1-2-17-9-5-7(3-4-8(9)15)6-10-11(13)14-12(16)18-10/h3-6,15H,2H2,1H3,(H2,13,14,16)/b10-6+

InChI Key

OVJVVTLPOZCJIU-UXBLZVDNSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=NC(=O)S2)N)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=NC(=O)S2)N)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5E)-4-amino-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazol-2-one
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(5E)-4-amino-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazol-2-one
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(5E)-4-amino-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazol-2-one
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(5E)-4-amino-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazol-2-one
Reactant of Route 6
(5E)-4-amino-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazol-2-one

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